molecular formula C20H24N2O4S B2568846 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide CAS No. 899734-93-1

4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Cat. No.: B2568846
CAS No.: 899734-93-1
M. Wt: 388.48
InChI Key: VLBHPSASNRUQOY-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a benzamide derivative featuring a cyclopentyl(methyl)sulfamoyl group at the 4-position of the benzamide core and a 3-methoxyphenyl substituent on the amide nitrogen. This compound is structurally characterized by its sulfonamide linkage and aromatic methoxy group, which may contribute to its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22(17-7-3-4-8-17)27(24,25)19-12-10-15(11-13-19)20(23)21-16-6-5-9-18(14-16)26-2/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBHPSASNRUQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide is reacted with the benzamide intermediate.

    Formation of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Key Structural Analogs :

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide (BE17683) 2-Methoxy-4-nitrophenyl C20H23N3O6S 433.48 Nitro group enhances electron-withdrawing effects; may improve metabolic stability.
4-{[(3-methoxyphenyl)sulfonyl]amino}methyl-N-(4-methylphenyl)benzamide 3-Methoxyphenylsulfonyl, 4-methylphenyl C22H22N2O4S 410.49 Sulfonyl group increases polarity; potential for hydrogen bonding.
LMM5 (1,3,4-oxadiazole derivative) 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl C24H24N4O4S 480.54 Oxadiazole ring improves metabolic stability; antifungal activity reported.
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) 4-Fluorophenyl, chloro, methoxy C21H18ClFN2O4S 448.89 Fluorine enhances lipophilicity; PD-L1 inhibitory activity (53.3% inhibition).

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., NO2, CF3): The nitro group in BE17683 () may enhance binding to electron-deficient targets but could increase metabolic susceptibility. Trifluoromethyl groups (e.g., compound 52 in ) improve lipophilicity and resistance to oxidative metabolism.
  • Electron-Donating Groups (e.g., OCH3) :

    • The 3-methoxyphenyl group in the target compound may improve solubility but reduce metabolic stability compared to halogenated analogs.
  • Heterocyclic Additions (e.g., oxadiazole, triazine) :

    • Compounds like LMM5 () and triazine derivatives () exhibit enhanced stability and target specificity due to heterocyclic rings.

Antifungal and Antimicrobial Activity :

  • LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives demonstrated efficacy against Candida albicans, likely due to thioredoxin reductase inhibition. The oxadiazole ring and sulfamoyl groups are critical for activity.
  • Imidazole-substituted benzamides (): Derivatives with imidazole moieties showed anticancer and antimicrobial effects, suggesting that nitrogen-containing heterocycles enhance bioactivity.

PD-L1 Inhibition :

  • Compound 4 (): A sulfonamide-salicylamide hybrid achieved 53.3% PD-L1 inhibition, highlighting the importance of chloro and methoxy substituents in modulating immune checkpoint interactions.

Cytotoxicity and Selectivity :

  • Compound 31 (): Exhibited significant activity against prostate cancer (PC-3) and breast cancer (MCF7) cell lines, likely due to trifluoromethyl and sulfamoyl groups enhancing target affinity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity :

  • The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ) but may reduce membrane permeability.

Metabolic Stability :

  • Nitro and trifluoromethyl groups () slow oxidative metabolism, whereas methoxy groups may increase susceptibility to demethylation.

Analytical Data :

  • HRMS and NMR data () are critical for confirming structural integrity. For example, compound 5i () was verified via HRMS ([M+H]+ calcd: 539.1054; found: 539.1046).

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide, a synthetic compound with the CAS number 899734-93-1, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The sulfamoyl group mimics natural substrates, allowing the compound to inhibit target enzymes effectively. Additionally, the methoxyphenyl moiety enhances binding affinity through hydrophobic interactions with protein pockets.

Enzyme Inhibition

Recent investigations into sulfamoyl-benzamide derivatives have revealed their potential as selective inhibitors of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). For example, one study reported that certain sulfamoyl-benzamides exhibited sub-micromolar IC50 values against h-NTPDases, indicating strong inhibitory activity . While specific data for this compound is not yet available, its structural characteristics align it with these promising inhibitors.

Comparative Studies

Compound NameIC50 Value (µM)Target Enzyme
This compoundTBDTBD
Sulfamoyl-benzamide derivative 3i2.88 ± 0.13h-NTPDase1
Sulfamoyl-benzamide derivative 3fSub-micromolarh-NTPDase2

Case Studies

  • Antiviral Screening : A study evaluated the anti-HBV activity of various benzamide derivatives in vitro and in vivo, highlighting the importance of structural modifications in enhancing biological activity . Although not specifically tested for this compound, the findings underscore the potential for similar derivatives to exhibit antiviral effects.
  • Enzyme Inhibition Research : Another study focused on the synthesis and biological evaluation of sulfamoyl-benzamide derivatives as inhibitors of h-NTPDases. The research demonstrated significant inhibitory effects at low concentrations, suggesting a promising therapeutic avenue for related compounds .

Q & A

Q. How to address discrepancies in reported biological activities across studies?

  • Root-cause analysis :
  • Compound purity : Verify via HPLC (>95%) and elemental analysis.
  • Cell line heterogeneity : Authenticate cell lines using STR profiling.
  • Assay conditions : Compare buffer pH, serum concentration, and incubation times .

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